GNE-8505: A Technical Guide to its Discovery and Synthesis
GNE-8505: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and synthesis of GNE-8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). DLK is a key regulator of neuronal degeneration, making it a significant therapeutic target for neurodegenerative diseases. This guide details the biochemical and cellular activity of GNE-8505, its pharmacokinetic profile, and the methodologies behind its synthesis and evaluation.
Discovery and Mechanism of Action
GNE-8505 was developed by Genentech as part of a research program to identify small molecule inhibitors of DLK for the treatment of neurodegenerative disorders. DLK is a central node in a signaling cascade that responds to axonal injury and other cellular stressors, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent neuronal apoptosis.
Signaling Pathway
GNE-8505 exerts its neuroprotective effects by inhibiting the kinase activity of DLK. This prevents the downstream phosphorylation and activation of MKK4/7, which in turn blocks the activation of JNK and the subsequent phosphorylation of c-Jun. The inhibition of this pathway ultimately prevents the transcriptional upregulation of pro-apoptotic genes.
Discovery Workflow
The discovery of GNE-8505 was the result of a systematic drug discovery process that began with a high-throughput screen to identify initial hits against the DLK enzyme. This was followed by a lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for GNE-8505 and related compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | DLK Ki (nM) | p-JNK IC50 (nM) | Cellular Assay IC50 (nM) |
| GNE-8505 | < 10 | 30 | 107 |
| GNE-3511 | 0.5 | 30 | 107 |
Data for GNE-8505 is reported as having a Ki of less than 10 nM. GNE-3511 is a closely related and well-characterized analog.
Table 2: Kinase Selectivity Profile of a Related Compound (GNE-3511)
| Kinase | IC50 (nM) |
| MLK1 | 67.8 |
| MLK2 | 767 |
| MLK3 | 602 |
| JNK1 | 129 |
| JNK2 | 514 |
| JNK3 | 364 |
| MKK4 | > 5000 |
| MKK7 | > 5000 |
Table 3: Pharmacokinetic Properties of a Related Compound (GNE-3511) in Mouse
| Parameter | Value |
| IV CL (mL/min/kg) | 56 |
| PO Bioavailability (%) | 45 |
| Brain/Plasma Ratio | 0.24 |
Experimental Protocols
Biochemical Assay: DLK TR-FRET Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the inhibition of DLK kinase activity.
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Reagents: Recombinant human DLK (kinase domain), ULight™-p-c-Jun (Ser63) peptide substrate, Europium-labeled anti-GST antibody, ATP.
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Procedure:
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GNE-8505 was serially diluted in DMSO.
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The compound dilutions were added to a 384-well plate.
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A mixture of DLK enzyme and the ULight™-p-c-Jun substrate was added to the wells.
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The kinase reaction was initiated by the addition of ATP.
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The reaction was allowed to proceed for 60 minutes at room temperature.
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The reaction was stopped by the addition of a detection mix containing the Europium-labeled anti-GST antibody.
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After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.
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IC50 values were calculated from the resulting dose-response curves.
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Cellular Assay: p-c-Jun AlphaLISA Assay
The cellular potency of GNE-8505 was determined by measuring the inhibition of c-Jun phosphorylation in a human embryonic kidney cell line (HEK293) overexpressing DLK.
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Reagents: HEK293 cells transiently transfected with a DLK expression vector, AlphaLISA® p-c-Jun (Ser63) assay kit.
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Procedure:
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HEK293 cells were seeded in 96-well plates.
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The cells were transfected with the DLK expression vector.
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After 24 hours, the cells were treated with various concentrations of GNE-8505 for 1 hour.
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The cells were lysed, and the level of phosphorylated c-Jun was quantified using the AlphaLISA® assay kit according to the manufacturer's protocol.
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IC50 values were determined from the concentration-response curves.
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Synthesis
The synthesis of GNE-8505 is detailed in patent WO2014111496 as "example 152". The general synthetic scheme involves a multi-step sequence.
A detailed, step-by-step synthesis protocol as described in the patent is a complex multi-step process. For the purpose of this guide, a summary of the key transformations is provided. The synthesis generally involves the construction of a substituted pyrazole core, which is then coupled to a pyridinylamine fragment. The final steps typically involve deprotection and/or functional group manipulations to yield the final product. For the exact reagents, conditions, and purification methods, it is imperative to consult the experimental details within patent WO2014111496.
Conclusion
GNE-8505 is a potent and selective inhibitor of DLK with demonstrated activity in cellular models of neuronal stress. Its discovery highlights a successful application of modern drug discovery principles to identify a promising therapeutic candidate for neurodegenerative diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development. Further investigation into the clinical potential of DLK inhibitors is warranted based on the compelling preclinical data for compounds like GNE-8505.
